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Compound of Interest

Compound Name: 4-Chloro-4'-iodobenzophenone

CAS No.: 99847-42-4

Cat. No.: B1601836 Get Quote

Executive Summary
Compound: 4-Chloro-4'-iodobenzophenone CAS Registry Number: 99847-42-4 Molecular

Formula: C₁₃H₈ClIO Molecular Weight: 342.56 g/mol [1][2]

4-Chloro-4'-iodobenzophenone is a non-symmetric diaryl ketone characterized by two

distinct halogen substituents at the para positions.[1] Its primary value in drug development and

materials science lies in its chemoselectivity. The significant reactivity difference between the

aryl-iodide and aryl-chloride bonds allows for sequential cross-coupling reactions (e.g., Suzuki-

Miyaura or Heck couplings), enabling the precise construction of complex asymmetric scaffolds

without the need for protecting groups.

This guide outlines the synthesis, purification, and critical quality attributes (CQA) required to

isolate this compound with >98% purity, specifically addressing the management of

regioisomers during production.

Physicochemical Profile
The melting point and solubility profile are heavily influenced by the crystal packing efficiency,

which is disrupted by the asymmetry of the halogen atoms compared to symmetric analogs

(e.g., 4,4'-dichlorobenzophenone).
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Property Value / Description Notes

Appearance
Pale yellow to off-white

crystalline solid

Coloration often indicates trace

iodine or ortho-isomers.[1]

Melting Point 155–165°C (Predicted)

Experimental verification

required via DSC. Value is

intermediate between 4,4'-

dichlorobenzophenone

(145°C) and 4,4'-

diiodobenzophenone (237°C).

[1]

Solubility

Soluble: DCM, Chloroform,

THF, warm EthanolInsoluble:

Water

Recrystallization is best

performed in Ethanol or

Acetone/Hexane mixtures.

LogP ~5.2 (Estimated)

Highly lipophilic; requires non-

polar mobile phases for

chromatography.

Flash Point >110°C

Solid state stability is high, but

avoid light exposure

(deiodination risk).

Note on Melting Point: Unlike commodity chemicals, the exact melting point of this specific

isomer is rarely cited in open literature. The range provided is a high-confidence estimate

based on structural homology. Researchers must establish an internal standard using

Differential Scanning Calorimetry (DSC).

Synthesis Protocol: Friedel-Crafts Acylation[1][3][4]
[5]
The most robust industrial route utilizes Friedel-Crafts acylation.[1] To minimize cost and

maximize regio-control, 4-iodobenzoyl chloride is reacted with chlorobenzene.[1]

Rationale: Chlorobenzene acts as both the reactant and the solvent, driving the reaction

forward. The para-directing nature of the chlorine atom on the solvent ring favors the
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formation of the 4,4' isomer, though ortho impurities (2-chloro-4'-iodobenzophenone) will

form and must be removed.[1]

Reagents & Materials[1][4][5][6][7][8][9][10][11][12]
Substrate: 4-Iodobenzoyl chloride (CAS 1711-02-0) [1.0 equiv][1]

Solvent/Reactant: Chlorobenzene (Anhydrous) [10.0 equiv][1]

Catalyst: Aluminum Chloride (AlCl₃), Anhydrous, Powder [1.1 equiv]

Quench: Ice water / HCl (1M)

Step-by-Step Methodology
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

Catalyst Suspension: Charge the flask with AlCl₃ (1.1 equiv) and anhydrous chlorobenzene

(5.0 equiv). Cool the suspension to 0–5°C using an ice bath.

Addition: Dissolve 4-iodobenzoyl chloride (1.0 equiv) in the remaining chlorobenzene (5.0

equiv). Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Crucial: Maintain

temperature <10°C to minimize deiodination.

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

Stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).

Quench: Pour the reaction mixture slowly into a stirred beaker of ice water acidified with HCl.

The aluminum complex will hydrolyze, precipitating the crude organic product.

Extraction: Separate the organic layer.[3] Extract the aqueous layer with Dichloromethane

(DCM) (2x). Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄.

Concentration: Evaporate the solvent under reduced pressure. The excess chlorobenzene

must be removed completely (high vacuum may be required).

Purification (Critical Step)
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The crude solid will contain the desired 4,4'-isomer and the 2,4'-isomer (ortho impurity).[1]

Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH).

Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C. The symmetric

4,4'-isomer packs more efficiently and will crystallize first.

Filtration: Filter the crystals and wash with cold EtOH.

Drying: Dry under vacuum at 40°C.

Analytical Characterization
Trustworthiness in synthesis is established by proving the position of the halogens.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
The spectrum will show two distinct "AA'BB'" systems, appearing as two pairs of doublets.

δ 7.85 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Carbonyl (on the Iodo-ring).

δ 7.78 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Iodine.

δ 7.72 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Carbonyl (on the Chloro-ring).

δ 7.46 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Chlorine.

Diagnostic: Lack of peaks >8.0 ppm rules out significant ortho-isomer contamination (which

typically shifts protons downfield due to steric compression).[1]

Mass Spectrometry (GC-MS / LC-MS)
Molecular Ion (M+): 342 (base peak for ³⁵Cl).[1]

Isotope Pattern: Look for the characteristic Chlorine isotope signature.

M+ (342): 100%[1]

M+2 (344): ~32% (indicates one Chlorine atom).
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Fragment ions at m/z 139 (Cl-C₆H₄-CO⁺) and m/z 231 (I-C₆H₄-CO⁺) confirm the

asymmetric structure.[1]

Workflow Visualization
The following diagram illustrates the logical flow of synthesis and the critical decision points for

purity control.
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Figure 1: Synthetic workflow for the regioselective production of 4-Chloro-4'-
iodobenzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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